2-{[(2,5-difluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS No.: 1326888-24-7
Cat. No.: VC5718251
Molecular Formula: C18H18F2N2OS2
Molecular Weight: 380.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326888-24-7 |
|---|---|
| Molecular Formula | C18H18F2N2OS2 |
| Molecular Weight | 380.47 |
| IUPAC Name | 2-[(2,5-difluorophenyl)methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C18H18F2N2OS2/c1-2-3-4-8-22-17(23)16-15(7-9-24-16)21-18(22)25-11-12-10-13(19)5-6-14(12)20/h5-7,9-10H,2-4,8,11H2,1H3 |
| Standard InChI Key | YFUANASXRJEKKM-UHFFFAOYSA-N |
| SMILES | CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=C(C=CC(=C3)F)F |
Introduction
Chemical Structure and Nomenclature
Core Scaffold and Substituents
The compound is based on the thieno[3,2-d]pyrimidin-4-one scaffold, a bicyclic system comprising a thiophene ring fused to a pyrimidinone moiety . The numbering convention assigns position 2 to the sulfur atom in the thiophene ring and position 4 to the ketone group in the pyrimidinone. Key substituents include:
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Position 2: A sulfanyl group (-S-) linked to a (2,5-difluorophenyl)methyl moiety.
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Position 3: A pentyl chain (-C5H11) attached to the nitrogen atom.
This substitution pattern enhances lipophilicity and steric bulk, potentially influencing target binding and pharmacokinetic properties .
Systematic Nomenclature
The IUPAC name reflects the fusion orientation (3,2-d), substituent positions, and functional groups:
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Thieno[3,2-d]pyrimidin-4-one: Indicates fusion between thiophene’s C3 and pyrimidine’s C2, with a ketone at position 4.
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2-{[(2,5-Difluorophenyl)methyl]sulfanyl}: Specifies the sulfanyl group at position 2, substituted with a 2,5-difluorobenzyl group.
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3-Pentyl: Denotes the five-carbon alkyl chain at position 3.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis likely involves sequential functionalization of the thienopyrimidinone core. A plausible retrosynthetic pathway includes:
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Core Construction: Forming the thieno[3,2-d]pyrimidin-4-one via cyclization of a thiophene-2-carboxamide derivative .
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Sulfanyl Group Introduction: Employing nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling to attach the (2,5-difluorophenyl)methylsulfanyl group at position 2 .
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N-Alkylation: Introducing the pentyl chain at position 3 using alkyl halides or Mitsunobu conditions .
Detailed Synthetic Route
Step 1: Synthesis of Thieno[3,2-d]pyrimidin-4-one
Reacting 3-aminothiophene-2-carboxylic acid with urea under thermal conditions yields the pyrimidinone core . Alternative methods involve cyclocondensation with guanidine derivatives .
Step 2: Functionalization at Position 2
The sulfanyl group is introduced via SNAr reaction using (2,5-difluorophenyl)methyl mercaptan and a base (e.g., K2CO3) in dimethylformamide (DMF) . Catalytic methods using palladium or copper may enhance regioselectivity .
Step 3: N-Alkylation at Position 3
Treating the intermediate with 1-bromopentane in the presence of a base (e.g., NaH) in tetrahydrofuran (THF) installs the pentyl group .
Physicochemical Properties
Calculated Molecular Properties
The compound’s moderate logP suggests balanced lipophilicity, favoring membrane permeability and oral bioavailability . The fluorine atoms enhance metabolic stability by resisting oxidative degradation .
Biological Activity and Mechanisms
Anticancer Activity
Compounds like TAK-733 (a MEK inhibitor) share structural motifs with the target molecule, suggesting potential kinase inhibition . The sulfanyl group may act as a hydrogen bond acceptor, critical for ATP-binding site interactions .
Applications and Industrial Relevance
Pharmaceutical Development
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Oncology: Potential as a kinase or DHFR inhibitor for targeted cancer therapies .
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Anti-infectives: Fluorinated thienopyrimidines show activity against resistant bacterial strains .
Material Science
The conjugated π-system and sulfur atoms may enable applications in organic semiconductors or sensors .
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